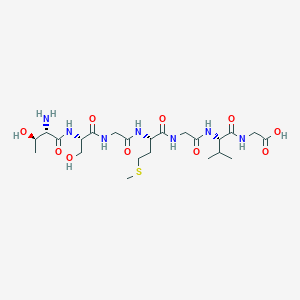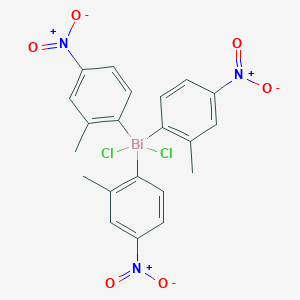
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- is an organobismuth compound with the molecular formula C21H18BiCl2N3O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- typically involves the reaction of bismuth chloride with 2-methyl-4-nitrophenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The compound can undergo substitution reactions where the 2-methyl-4-nitrophenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while reduction reactions may produce bismuth(III) compounds. Substitution reactions result in the formation of new organobismuth compounds with different ligands .
Aplicaciones Científicas De Investigación
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. These interactions result in various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparación Con Compuestos Similares
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- can be compared with other similar organobismuth compounds, such as:
Bismuth, dichlorotris(2-methylphenyl)-: This compound has similar structural properties but lacks the nitro group, which affects its reactivity and applications.
Bismuth, dichlorotris(4-nitrophenyl)-: This compound has a similar nitro group but differs in the position of the methyl group, leading to different chemical and biological properties.
Bismuth, dichlorotris(2,4-dimethylphenyl)-: This compound has additional methyl groups, which influence its steric and electronic properties.
The uniqueness of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- lies in its specific combination of ligands, which confer distinct chemical and biological properties compared to other organobismuth compounds .
Propiedades
Número CAS |
823213-28-1 |
|---|---|
Fórmula molecular |
C21H18BiCl2N3O6 |
Peso molecular |
688.3 g/mol |
Nombre IUPAC |
dichloro-tris(2-methyl-4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C7H6NO2.Bi.2ClH/c3*1-6-3-2-4-7(5-6)8(9)10;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
SPDWCHKEMGYUBG-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])[Bi](C2=C(C=C(C=C2)[N+](=O)[O-])C)(C3=C(C=C(C=C3)[N+](=O)[O-])C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


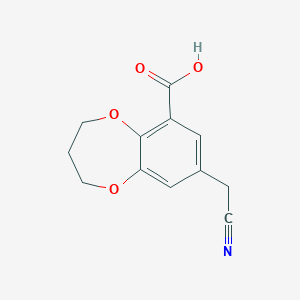

![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)

![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
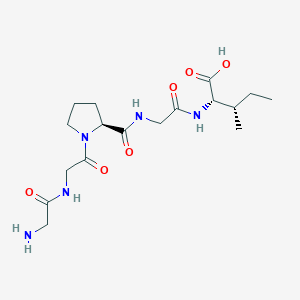

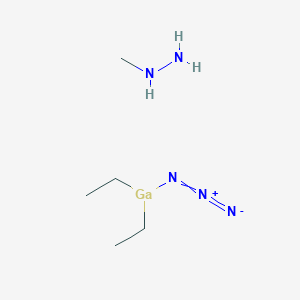

![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

